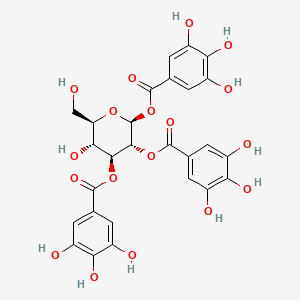

1,2,3-Tri-O-galloyl-beta-D-glucose

Beschreibung

Eigenschaften

IUPAC Name |

[(2R,3R,4S,5R,6S)-3-hydroxy-2-(hydroxymethyl)-5,6-bis[(3,4,5-trihydroxybenzoyl)oxy]oxan-4-yl] 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24O18/c28-7-17-21(38)22(43-24(39)8-1-11(29)18(35)12(30)2-8)23(44-25(40)9-3-13(31)19(36)14(32)4-9)27(42-17)45-26(41)10-5-15(33)20(37)16(34)6-10/h1-6,17,21-23,27-38H,7H2/t17-,21-,22+,23-,27+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MACFXELYCBWKGT-VFTFQOQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)OC2C(C(OC(C2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C(=C1O)O)O)C(=O)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2OC(=O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201345780 | |

| Record name | 1,2,3-Tri-O-galloyl-beta-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

636.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84415-91-8 | |

| Record name | 1,2,3-Tri-O-galloyl-beta-D-glucose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201345780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Distribution of 1,2,3 Tri O Galloyl Beta D Glucose

Distribution Across Plant Species and Families

1,2,3-Tri-O-galloyl-beta-D-glucose and other related galloylglucoses are not ubiquitously distributed throughout the plant kingdom but are found in a diverse range of plant families and species. Research has identified their presence in various botanical sources, often alongside other simple and complex gallotannins.

The presence of this compound has been specifically reported in several plant species. For instance, it has been identified in Euphorbia prostrata and the leaves of Quercus phillyraeoides nih.gov. It has also been detected in the leaves of Phyllagathis rotundifolia, alongside other galloylglucoses such as 6-O-galloyl-D-glucose, 3,6-di-O-galloyl-D-glucose, 1,4,6-tri-O-galloyl-β-D-glucose, 3,4,6-tri-O-galloyl-D-glucose, 1,2,3,6-tetra-O-galloyl-β-D-glucose, and 1,2,3,4,6-penta-O-galloyl-β-D-glucose maxapress.com.

Gallotannins, the class of compounds to which this compound belongs, are found in various other plants. For example, they are present in Chinese galls (Rhus semialata) and Turkish galls (Quercus infectoria) utupub.fi. The genus Rhus is a well-known source of gallotannins, with species like Rhus coriaria (Sicilian sumac) and Rhus typhina (staghorn sumac) containing these compounds nih.govnih.gov. Adventitious root cultures of Rhus javanica have also been shown to produce significant amounts of galloylglucoses researchgate.net.

The Geraniaceae family is another source of gallotannins. While many Geranium species are rich in ellagitannins, some, like Geranium maculatum, contain mainly gallotannins utupub.fi. The genus Acer (maple) also contains various galloylglucoses. For example, 1-O-galloyl-β-D-glucose and 1,6-bis-O-galloyl-β-D-glucose have been isolated from the leaves of Maple Semenov researchgate.net.

The table below summarizes the occurrence of this compound and related galloylglucoses in various plant species.

| Compound | Plant Species | Family |

| This compound | Euphorbia prostrata | Euphorbiaceae |

| This compound | Quercus phillyraeoides | Fagaceae |

| This compound | Phyllagathis rotundifolia | Melastomataceae maxapress.com |

| Gallotannins (general) | Rhus semialata (Chinese galls) | Anacardiaceae utupub.fi |

| Gallotannins (general) | Quercus infectoria (Turkish galls) | Fagaceae utupub.fi |

| Gallotannins (general) | Rhus coriaria (Sicilian sumac) | Anacardiaceae nih.gov |

| Gallotannins (general) | Rhus typhina (Staghorn sumac) | Anacardiaceae nih.gov |

| Galloylglucoses | Rhus javanica | Anacardiaceae researchgate.net |

| Gallotannins (general) | Geranium maculatum | Geraniaceae utupub.fi |

| 1-O-galloyl-β-D-glucose | Acer species (Maple) | Aceraceae researchgate.net |

| 1,6-bis-O-galloyl-β-D-glucose | Acer species (Maple) | Aceraceae researchgate.net |

| 1,3,6-Tri-O-galloyl-beta-D-glucose | Leucaena leucocephala | Fabaceae tandfonline.com |

| 1,3,6-Tri-O-galloyl-beta-D-glucose | Mangifera indica (Mango) seed kernel | Anacardiaceae targetmol.com |

| 1,2,3,6-Tetra-O-galloyl-beta-D-glucose | Castanopsis fissa | Fagaceae nih.gov |

| 1,2,3,6-Tetra-O-galloyl-beta-D-glucose | Euphorbia jolkinii | Euphorbiaceae nih.gov |

| 6-O-digalloyl-1,2,3-tri-O-galloyl-β-D-glucose | Eucalyptus globulus | Myrtaceae wikipedia.org |

Tissue-Specific Accumulation Patterns

The accumulation of this compound and other gallotannins is not uniform throughout the plant. Different tissues exhibit varying concentrations of these compounds, which is often related to their physiological function, such as defense against herbivores and pathogens.

In many plants, hydrolyzable tannins, including gallotannins, are the dominant phenolic group in leaves nih.govresearchgate.net. Studies on the English oak (Quercus robur) have shown that young leaves are significantly richer in hydrolyzable tannins and flavonoid glycosides compared to older leaves nih.govresearchgate.netnih.gov. This suggests a potential role in protecting young, vulnerable foliage from herbivory. Oak leaves, in general, are known to be high in tannins timberpride.co.uk.

Research on Geranium sylvaticum has revealed a distinct intra-plant variation in phenolic profiles. While ellagitannins are dominant in the green, photosynthetic organs, the pistils accumulate high concentrations of gallotannins utupub.firesearchgate.net. This specific accumulation may point to a role in reproductive processes or defense of the reproductive organs.

Furthermore, gallotannins have been identified in other plant parts as well. For example, the stem of Rhus typhina is a source of various phenolic compounds, including galloylglucoses like 1-O-galloyl-β-D-glucose and 1,2,3,4,6-penta-O-galloyl-β-D-glucose nih.gov. In some cases, tannins are also found in roots, where they can influence nutrient cycling in the soil researchgate.net.

The following table illustrates the tissue-specific accumulation of gallotannins in different plant species.

| Plant Species | Tissue with High Accumulation | Class of Compound |

| Quercus robur (English Oak) | Young Leaves | Hydrolyzable Tannins nih.govresearchgate.netnih.gov |

| Geranium sylvaticum | Pistils | Gallotannins utupub.firesearchgate.net |

| Rhus typhina | Stem | Galloylglucoses nih.gov |

| Quercus species (Oaks) | Leaves | Tannins timberpride.co.uk |

Environmental and Genetic Factors Influencing Accumulation

The concentration of gallotannins, including this compound, within a plant is not static. It is influenced by a combination of genetic predispositions and a wide array of environmental factors nih.govfrontiersin.org.

Genetic Factors: The biosynthesis of tannins is under genetic control nih.gov. Different plant species, and even different cultivars within a species, can exhibit significant variations in their tannin content and composition mdpi.com. The expression of genes encoding enzymes in the tannin biosynthesis pathway is regulated by transcription factors, which can lead to varying levels of accumulation mdpi.com.

Environmental Factors: A multitude of environmental conditions can modulate the production of tannins in plants. These include:

Light: Higher light intensity can lead to increased concentrations of total phenolics and tannins researchgate.net.

Nutrient Availability: Lower soil fertility is often associated with an increase in the production of carbon-based secondary metabolites like tannins researchgate.net.

Water Availability: Drought stress can influence tannin accumulation, with some studies showing an increase in tannin levels as soil water content declines researchgate.net.

Atmospheric CO2 and Ozone: Elevated levels of atmospheric CO2 have been shown to increase tannin concentrations, while ozone can also affect their production researchgate.netnih.gov.

Herbivory and Pathogen Attack: Mechanical wounding or attacks by insects and pathogens can trigger the accumulation of tannins as a defense response frontiersin.org.

Temperature: Temperature can influence enzymatic reactions involved in the biosynthesis of tannins semanticscholar.org.

Developmental Stage: The concentration of gallotannins can vary with the developmental stage of the plant tissue, as seen with the higher levels in young oak leaves nih.govfrontiersin.org.

These factors can influence the activity of key enzymes in the biosynthetic pathway of gallotannins, such as glucosyltransferases, which are crucial for the formation of the initial galloylglucose core semanticscholar.orgutu.fi. The interplay of these genetic and environmental factors results in the dynamic and tissue-specific accumulation patterns of this compound and related compounds in plants.

Chemical Synthesis Approaches for 1,2,3 Tri O Galloyl Beta D Glucose and Analogs

Strategies for Regioselective Galloylation of Glucose

The key to synthesizing specific galloylglucose esters lies in controlling the regioselectivity of the galloylation reaction. The hydroxyl groups of glucose exhibit subtle differences in reactivity that can be exploited. Generally, the primary hydroxyl group at C-6 is the most nucleophilic and sterically accessible, followed by the anomeric hydroxyl at C-1, and then the secondary hydroxyls at C-2, C-3, and C-4.

To achieve the desired 1,2,3-trigalloyl substitution pattern, chemists employ several strategies:

Enzyme-Catalyzed Synthesis: In nature, the biosynthesis of gallotannins is a highly specific process guided by enzymes. utu.fi The formation of various galloylglucoses, including the precursor to 1,2,3,4,6-penta-O-galloyl-β-D-glucose, follows a specific pathway where galloyl groups are added sequentially. utu.fi This enzymatic approach offers high regioselectivity.

Protecting Group-Based Synthesis: In the laboratory, the most common strategy involves the use of protecting groups. nih.govnih.govwiley-vch.de This entails selectively blocking certain hydroxyl groups to prevent them from reacting, while leaving the desired positions (in this case, C-1, C-2, and C-3) available for galloylation. nih.govnih.govwiley-vch.de

Kinetic Control: Researchers have investigated the anomeric selectivity of the esterification between D-glucopyranose and gallic acid under various conditions. nih.gov By carefully controlling reaction parameters, it is possible to favor the formation of either the α- or β-anomer. nih.gov Achieving high α-selectivity is generally more challenging than high β-selectivity due to the kinetic anomeric effect. nih.gov

Coupling Reagents and Catalytic Systems in Esterification

The esterification reaction, which forms the ester linkage between the glucose hydroxyls and the gallic acid carboxyl group, is a cornerstone of gallotannin synthesis. Classical esterification often requires harsh conditions and may not be suitable for sensitive substrates like protected carbohydrates. tcichemicals.comtcichemicals.com Modern organic synthesis employs a variety of coupling reagents and catalytic systems to facilitate this reaction under milder conditions. tcichemicals.comtcichemicals.com

Some commonly used systems include:

Carbodiimides: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC) are frequently used to activate the carboxylic acid for esterification.

Phosphonium and Uronium Salts: Reagents such as BOP, PyBOP, HBTU, and HATU are highly efficient coupling agents that promote rapid ester formation.

Benzoic Anhydrides: A method utilizing 2-methyl-6-nitrobenzoic anhydride (B1165640) has been reported to be effective for esterification at room temperature. tcichemicals.comtcichemicals.com This procedure is simple and often results in high yields of the desired ester. tcichemicals.comtcichemicals.com

Acid Catalysts: In some instances, acid catalysts like silica (B1680970) chloride have been used for the esterification of carboxylic acids with alcohols.

The choice of coupling reagent and catalyst depends on the specific substrates and protecting groups used in the synthesis.

Protecting Group Chemistry in Targeted Synthesis

Protecting groups are indispensable tools in the synthesis of complex molecules like 1,2,3-tri-O-galloyl-beta-D-glucose. nih.govnih.govwikipedia.org They allow chemists to temporarily mask specific functional groups, directing the reaction to the desired sites. nih.govwikipedia.org The selection of appropriate protecting groups is crucial for a successful synthesis. nih.gov

Key considerations for protecting group strategy include:

Orthogonality: Different protecting groups that can be removed under distinct conditions are essential for multi-step syntheses. This allows for the selective deprotection of one hydroxyl group while others remain protected.

Stability: Protecting groups must be stable to the reaction conditions used in subsequent steps. wiley-vch.de

Ease of Introduction and Removal: The process of adding and removing protecting groups should be high-yielding and should not affect other parts of the molecule. wikipedia.org

Commonly used protecting groups in carbohydrate chemistry include:

Benzyl ethers (Bn): Often used as "permanent" protecting groups, they are stable to a wide range of conditions and are typically removed at the final stages of synthesis via catalytic hydrogenation. nih.govwiley-vch.de

Silyl ethers (e.g., TBDMS, TIPS): These are valuable for their tunable stability. They can be selectively removed under specific fluoride-mediated conditions.

Acetals (e.g., benzylidene, isopropylidene): These are frequently used to protect diols, such as the C-4 and C-6 hydroxyls of glucose. wiley-vch.de

Acyl groups (e.g., acetyl, benzoyl): These can be used as temporary protecting groups and are typically removed under basic conditions. nih.gov

The strategic application of these protecting groups allows for the stepwise and regioselective galloylation of the glucose molecule to yield the desired this compound.

Synthesis of this compound Isomers and Derivatives

The synthetic methodologies developed for this compound can be adapted to produce a variety of its isomers and derivatives. By altering the protecting group strategy, chemists can expose different hydroxyl groups on the glucose core for galloylation, leading to other trigalloylglucose isomers such as 1,3,6-tri-O-galloyl-β-D-glucose and 1,2,6-tri-O-galloyl-β-D-glucopyranose. sigmaaldrich.comchemspider.com

Furthermore, higher-order galloylated derivatives, like tetragalloylglucoses, can also be synthesized. ebi.ac.ukresearchgate.net For instance, 1,2,4,6-tetra-O-galloyl-β-D-glucose has been synthesized and studied for its biological activities. researchgate.net The synthesis of these analogs is crucial for structure-activity relationship (SAR) studies, which aim to understand how the specific placement of galloyl groups influences the biological properties of the molecule.

A general approach to synthesizing these derivatives involves:

Selective Protection: Protecting specific hydroxyl groups on the glucose starting material.

Galloylation: Esterifying the unprotected hydroxyls with a protected form of gallic acid.

Deprotection: Removing all protecting groups to yield the final galloylglucose derivative.

A new protocol has been established that allows for highly selective α- or β-anomeric transformations by performing the reaction under conditions where mutarotation is slow. nih.gov This method has proven advantageous for synthesizing specific anomers in high yield with simplified purification. nih.gov

Advanced Analytical Methodologies for 1,2,3 Tri O Galloyl Beta D Glucose Characterization and Quantification

Extraction and Sample Preparation Techniques for Galloylglucoses

The initial and critical step in the analysis of galloylglucoses is their efficient extraction from the plant matrix. The choice of solvent and extraction method significantly influences the yield and profile of the extracted compounds.

Acetone (B3395972) and ethyl acetate (B1210297) have been identified as particularly suitable solvents for the extraction of low-molecular-weight galloylglucoses. mdpi.com Conversely, methanol (B129727) and mixtures of organic solvents with water are more effective for recovering higher-molecular-weight galloylglucoses. mdpi.com For instance, a crude acetone extract from the leaves of Paeonia officinalis was prepared using cold maceration with constant magnetic stirring for 72 hours. mdpi.com It is crucial to avoid acidic conditions during extraction and isolation, as this can lead to the hydrolysis of the galloylglucose esters. mdpi.com

Following the initial extraction, a series of sample preparation steps are often employed to simplify the complex extract and enrich the target galloylglucoses. Liquid-liquid extraction is a common technique used for this purpose. In one study, a crude extract was dissolved in 90% methanol and then partitioned against petroleum ether. mdpi.com The methanolic layer was subsequently resuspended in water and further extracted with chloroform. mdpi.com

Column chromatography is another indispensable tool for the purification of galloylglucoses. Both open-column and flash chromatography techniques are utilized. mdpi.comnih.gov For example, a dried water subfraction was subjected to open-column chromatography on silica (B1680970) gel 60. mdpi.com High-speed counter-current chromatography (HSCCC) has also emerged as an efficient method for the separation and purification of glucose esters, offering the advantage of eliminating solid carrier adsorption and enabling total recovery of target compounds. nih.gov

The following table summarizes various extraction and sample preparation techniques applied in the analysis of galloylglucoses.

| Technique | Description | Source Material | Reference |

| Cold Maceration | Extraction with acetone for 72 hours with constant stirring. | Paeonia officinalis leaves | mdpi.com |

| Liquid-Liquid Extraction | Partitioning of the extract between different immiscible solvents (e.g., methanol/petroleum ether, water/chloroform). | Paeonia officinalis extract | mdpi.com |

| Open-Column Chromatography | Separation on a silica gel 60 column. | Water subfraction of Paeonia officinalis extract | mdpi.com |

| Flash Chromatography | A rapid form of column chromatography. | Water subfraction of Paeonia officinalis extract | mdpi.comnih.gov |

| High-Speed Counter-Current Chromatography (HSCCC) | Liquid-liquid partition chromatography for separation and purification. | Balanophora simaoensis | nih.gov |

| Thin Layer Chromatography (TLC) | Used for monitoring the separation process and determining the purity of fractions. | Tea genetic resources | maxapress.commaxapress.com |

Chromatographic Separation Techniques

Chromatographic techniques are central to the separation of individual galloylglucoses from complex mixtures, a necessary prelude to their identification and quantification. The structural similarity among different galloylglucose isomers presents a significant analytical challenge. mdpi.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase mode (RP-HPLC), is a cornerstone for the analysis of galloylglucoses. mdpi.commaxapress.com Preparative RP-HPLC is frequently used for the isolation of pure compounds for further structural elucidation. mdpi.com

In one study, the analysis of a purified water fraction from Paeonia officinalis by RP-HPLC revealed multiple peaks, indicating the presence of several closely related compounds. mdpi.com Further separation using preparative RP-HPLC with a gradient of acetonitrile (B52724) and water allowed for the isolation of individual galloylglucoses. mdpi.com Similarly, semi-preparative HPLC with a C18 column has been successfully used to purify a trigalloylglucose from special tea genetic resources. maxapress.commaxapress.com The mobile phase for this separation consisted of a gradient of acetonitrile, acetic acid, and water. maxapress.com

The table below details examples of HPLC applications in galloylglucose analysis.

| HPLC Mode | Column | Mobile Phase | Application | Reference |

| Preparative RP-HPLC | Not specified | Acetonitrile: water (20–30% gradient) | Isolation of galloylglucoses from Paeonia officinalis | mdpi.com |

| Semi-preparative HPLC | YMC-Pack ODS-A C18 | Gradient of acetonitrile/acetic acid/water | Purification of trigalloylglucose from tea | maxapress.com |

Ultra-Performance Liquid Chromatography (UPLC) Methodologies

Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including higher resolution, shorter analysis times, and increased sensitivity. researchgate.netyoutube.comnih.gov UPLC systems, which utilize columns with smaller particle sizes (typically less than 2 µm), operate at higher pressures, leading to improved separation efficiency. youtube.com

UPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a powerful tool for the analysis of galloylglucoses. maxapress.commaxapress.com This combination allows for the sensitive detection and characterization of these compounds in complex matrices. For instance, a trigalloylglucose isomer was characterized from fresh shoots of special tea genetic resources using UPLC-DAD-MS/MS. maxapress.commaxapress.com The analysis revealed a parent ion [M-H]⁻ at m/z 635.10 and specific daughter ions, confirming its identity. maxapress.commaxapress.com

Gas Chromatography (GC) Approaches for Metabolite Analysis

While liquid chromatography is more common for the analysis of non-volatile compounds like galloylglucoses, Gas Chromatography (GC) can be employed for the analysis of their constituent monosaccharides after derivatization. nih.govmdpi.com GC-Mass Spectrometry (GC-MS) is a widely used technique for the identification and quantification of sugars. mdpi.com

For GC analysis, sugars are typically derivatized to increase their volatility. A common derivatization procedure involves methoxylation followed by trimethylsilylation. nih.gov The use of fused silica capillary columns in GC-MS provides excellent resolution for the separation of various monosaccharides. nih.gov

Mass Spectrometry (MS) for Identification and Structural Elucidation

Mass Spectrometry (MS) is an indispensable technique for the identification and structural elucidation of galloylglucoses. maxapress.comresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which are crucial for determining the elemental composition of the compounds. mdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like galloylglucoses. mdpi.comresearchgate.net ESI-MS can be operated in both positive and negative ion modes. mdpi.com In the negative ion mode, galloylglucoses typically form deprotonated molecules [M-H]⁻. maxapress.commaxapress.com

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, provide valuable structural information. The fragmentation pattern can reveal the number and position of the galloyl groups attached to the glucose core. For example, the MS/MS spectrum of a trigalloylglucose showed a parent ion [M-H]⁻ at m/z 635.10 and daughter ions at m/z 483.08, 465.08, 313.02, and 168.98, which correspond to the loss of galloyl and gallic acid moieties. maxapress.commaxapress.com

The following table presents ESI-MS data for a trigalloylglucose isomer.

| Ionization Mode | Parent Ion (m/z) | Daughter Ions (m/z) | Inferred Structure | Reference |

| Negative | 635.10 [M-H]⁻ | 483.08, 465.08, 313.02, 168.98 | Trigalloylglucose | maxapress.commaxapress.com |

Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF MS)

MALDI-TOF MS has proven to be a valuable tool for the analysis of gallotannins like 1,2,3-tri-O-galloyl-beta-D-glucose, particularly in the context of complex mixtures derived from plant sources. This soft ionization technique is well-suited for analyzing thermally labile and non-volatile molecules like glycosides.

In a typical MALDI-TOF MS analysis, the sample is co-crystallized with a matrix material, such as 2,5-dihydroxybenzoic acid (DHB), which absorbs the laser energy and facilitates the ionization of the analyte. The resulting ions are then accelerated in an electric field and their time of flight to the detector is measured, which is proportional to their mass-to-charge ratio (m/z).

While specific MALDI-TOF MS data for this compound is not extensively detailed in the provided search results, the technique's general applicability to glucose and polysaccharides is well-established. For instance, DHB has been identified as a suitable matrix for the analysis of starch, a polyglucose. nih.gov The analysis of such compounds often involves the detection of adducts, such as [M+Na]⁺ or [M+K]⁺ ions. Predicted collision cross-section values for various adducts of this compound have been calculated, which can be useful in interpreting MALDI-TOF MS data. uni.lu

It is important to note that while MALDI-TOF MS is a powerful tool for determining the molecular weight of compounds like this compound, it typically does not provide detailed structural information on its own. For this, it is often coupled with other techniques, particularly tandem mass spectrometry.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is an indispensable technique for the structural elucidation of this compound. It provides detailed information about the molecule's structure by analyzing the fragmentation patterns of a selected precursor ion.

In an MS/MS experiment, the [M-H]⁻ or [M+H]⁺ ion of this compound is first isolated in the mass spectrometer. This precursor ion is then subjected to collision-induced dissociation (CID) or other fragmentation methods, causing it to break apart into smaller product ions. The analysis of these product ions reveals the connectivity of the different components of the molecule, namely the glucose core and the galloyl groups.

For gallotannins, characteristic fragmentation patterns involve the neutral loss of galloyl moieties (152 Da) and gallic acid (170 Da). The fragmentation of the glucose core itself can also provide valuable structural information. nih.gov For example, the fragmentation of a related compound, 1,2,3,4,6-penta-O-galloyl-beta-D-glucose, has been studied to understand the behavior of gallotannins in MS/MS experiments. researchgate.net

Public databases like PubChem contain experimental MS/MS data for this compound. For the [M+Na]⁺ precursor ion at an m/z of 659.0844, prominent product ions have been observed at m/z 489.0603, 319.0398, and 337.0273, among others, at a collision energy of 20 V. nih.gov At a higher collision energy of 40 V, the fragmentation pattern will differ, providing further structural insights. nih.gov This data is crucial for the unambiguous identification of this compound in complex samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique that provides detailed information about the atomic structure of a molecule, including the stereochemistry and the precise location of substituents. For a complex molecule like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for complete structural assignment. iosrjournals.org

¹H-NMR (proton NMR) provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H-NMR spectrum of this compound, specific signals can be assigned to the protons of the glucose moiety and the galloyl groups. For instance, the anomeric proton (H-1) of the glucose unit typically appears at a characteristic chemical shift, and its coupling constant can help determine the stereochemistry (α or β) of the glycosidic bond. The aromatic protons of the galloyl groups will also have distinct signals. um.edu.my

¹³C-NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C-NMR spectrum. The chemical shifts of the carbon signals, particularly those of the glucose core, are sensitive to the positions of the galloyl groups. By comparing the observed chemical shifts with those of known galloylglucose derivatives, the substitution pattern can be determined. For example, the chemical shifts of C-1, C-2, and C-3 of the glucose unit will be significantly affected by the presence of the galloyl esters at these positions. ekb.eg

The following table summarizes representative ¹H and ¹³C NMR chemical shift data for the glucose moiety of galloylated glucose derivatives, which can be used as a reference for the analysis of this compound.

| Proton/Carbon | Representative Chemical Shift (δ, ppm) in DMSO-d₆ |

| H-1 (β) | ~4.98 (d) |

| H-2 (β) | ~5.10 (t) |

| H-3 (β) | ~5.41 (t) |

| C-1 (β) | ~94.5 |

| C-2 (β) | ~73.8 |

| C-3 (β) | ~75.5 |

| C-4 | ~68.8 |

| C-5 | ~76.9 |

| C-6 | ~60.6 |

Note: The exact chemical shifts can vary depending on the solvent and the specific galloylglucose isomer.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically over two or three bonds. emerypharma.com For this compound, COSY would be used to trace the connectivity of the protons within the glucose spin system, starting from the anomeric proton (H-1) and moving along the sugar backbone to H-2, H-3, and so on.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the signals of protons directly bonded to carbon atoms. youtube.com By analyzing the HMQC or HSQC spectrum, each proton signal can be directly linked to its corresponding carbon signal, greatly facilitating the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. youtube.com HMBC is particularly valuable for identifying the points of attachment of the galloyl groups to the glucose core. For example, a correlation between the aromatic protons of a galloyl group and a specific carbon of the glucose unit (e.g., C-1, C-2, or C-3) would definitively establish the position of that galloyl ester. emerypharma.com

By systematically applying these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.

Spectrophotometric and Colorimetric Assays (e.g., Rhodanine Test, UV-Vis)

Spectrophotometric and colorimetric assays provide simple and rapid methods for the detection and, in some cases, quantification of gallotannins like this compound.

UV-Vis Spectroscopy: Gallotannins exhibit characteristic ultraviolet (UV) absorption due to the presence of the galloyl groups. The UV spectrum of this compound in a solvent like methanol would typically show a strong absorption maximum around 275-280 nm. ekb.eg This property can be used for the detection and quantification of the compound in solutions, often in conjunction with separation techniques like HPLC.

Colorimetric Assays: While a specific "Rhodanine Test" for this compound is not prominently described in the provided search results, various colorimetric methods are available for the general quantification of phenols and tannins. These assays are often based on redox reactions where the phenolic groups of the gallotannin reduce a reagent, leading to a colored product that can be measured spectrophotometrically. An example is the Folin-Ciocalteu assay, which is widely used for the determination of total phenolic content.

It is important to note that these spectrophotometric and colorimetric assays are generally not specific for this compound and will react with other phenolic compounds present in a sample. Therefore, they are often used for the determination of total gallotannin content or in combination with chromatographic techniques for more specific quantification.

Integrated Analytical Platforms for Complex Mixture Analysis

The analysis of this compound in its natural context, such as in plant extracts, often requires the use of integrated analytical platforms that combine a high-resolution separation technique with a powerful detection method. The most common and effective of these is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS).

HPLC-MS/MS: This hyphenated technique is the gold standard for the analysis of complex mixtures containing gallotannins.

HPLC: The HPLC system separates the components of the mixture based on their physicochemical properties, such as polarity. For gallotannins, reversed-phase HPLC is commonly used, where a nonpolar stationary phase and a polar mobile phase are employed. This allows for the separation of different galloylglucose isomers and other related compounds.

MS/MS: As the separated components elute from the HPLC column, they are introduced into the mass spectrometer. The MS provides the molecular weight of each component, and the MS/MS provides structural information through fragmentation analysis, as described in section 5.3.3.

This integrated approach allows for the confident identification and quantification of this compound even in very complex matrices. The retention time from the HPLC provides an additional level of identification, while the mass spectral data confirms the molecular weight and provides structural details. The use of tandem MS libraries can further automate and improve the accuracy of compound identification. scispace.com

Mechanistic and Preclinical Pharmacological Investigations of 1,2,3 Tri O Galloyl Beta D Glucose

Molecular Mechanisms of Antioxidant Activity

The antioxidant potential of gallotannins is primarily attributed to the phenolic hydroxyl groups on their galloyl moieties. These groups can donate hydrogen atoms to neutralize free radicals and can also chelate metal ions, preventing them from participating in oxidation reactions.

Like other gallotannins, the antioxidant activity of 1,2,3-TGG is believed to stem from its structure, which contains numerous phenolic hydroxyls that act as potent free radical scavengers. These groups can readily donate a hydrogen atom to reactive oxygen species (ROS), thereby neutralizing them and terminating the oxidative chain reaction.

While direct, extensive studies quantifying the free radical scavenging capacity of 1,2,3-TGG are limited, research on related isomers demonstrates the potent antioxidant activity of this class of compounds. For example, studies on 1,4,6-tri-O-galloyl-β-D-glucopyranose (1,4,6-TGG) have shown its antioxidant capacity to be significantly higher than that of ascorbic acid and comparable to epigallocatechin gallate (EGCG), a well-known powerful antioxidant. maxapress.com The antioxidant potential of these compounds is generally correlated with the number of galloyl groups. researchgate.net The specific arrangement of these groups, as seen in the 1,2,3-isomer compared to the 1,4,6- or 1,3,6-isomers, would theoretically influence the accessibility of the hydroxyl groups and their ability to interact with and neutralize radicals.

Interactive Data Table: Comparative Antioxidant Activity of Trigalloylglucose Isomers This table illustrates the antioxidant capacity of a related isomer, highlighting the potent activity within this compound class. Data for the 1,2,3-isomer is not currently available but is included for comparative context.

| Compound | Assay | Antioxidant Capacity (μmol TEAC/μmol) | Source |

| 1,4,6-Tri-O-galloyl-β-D-glucopyranose | ORAC | 5.77 | maxapress.com |

| DPPH | 2.68 | maxapress.com | |

| FRAP | 3.36 | maxapress.com | |

| 1,2,3-Tri-O-galloyl-beta-D-glucose | Not Available | Not Available | |

| Ascorbic Acid (Vitamin C) | ORAC | 0.95 | maxapress.com |

The ability of polyphenols to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is a key aspect of their antioxidant mechanism. By binding to these metals, they prevent their participation in Fenton-type reactions, which generate highly destructive hydroxyl radicals. The galloyl groups of 1,2,3-TGG, with their ortho-disposed hydroxyls, provide ideal sites for metal ion chelation. While specific studies on the metal-chelating properties of 1,2,3-TGG are not detailed in the available literature, research on other gallotannins and related phenolic compounds confirms this capability. nih.gov The spatial arrangement of the three adjacent galloyl groups in the 1,2,3-isomer may create a unique pocket for metal ion coordination, though this has not been experimentally verified.

Preclinical investigations into related galloylglucose compounds have demonstrated their capacity to protect cells from oxidative damage. For instance, 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG) has been shown to protect neuronal cells from hydrogen peroxide-induced cell death. This protection is mediated through the induction of heme oxygenase-1 (HO-1), an enzyme that produces the antioxidant biliverdin. Although this specific mechanism has not been investigated for 1,2,3-TGG, it is plausible that it could exert cellular protective effects through similar pathways, given its structural relation to PGG. The efficacy of such protection would likely depend on its ability to be absorbed by cells and interact with intracellular signaling pathways that respond to oxidative stress.

Anti-inflammatory Pathways and Cellular Targets

The anti-inflammatory effects of gallotannins are generally linked to their ability to modulate key signaling pathways and reduce the production of inflammatory mediators. However, research indicates that the specific structure of each isomer is critical, with some showing more potent activity than others.

Pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins (e.g., IL-6, IL-1β), are central to the inflammatory response. Research on PGG has shown that it can inhibit the production of such pro-inflammatory cytokines. nih.gov While direct evidence for 1,2,3-TGG is scarce, it is a member of a chemical class known to possess these properties. Comparative studies have suggested that the 1,2,3-tri-O-galloyl isomer exhibits lower anti-inflammatory activity than the 1,3,6-tri-O-galloyl isomer, indicating that the positioning of the galloyl groups significantly impacts the molecule's ability to interact with cellular targets involved in inflammation.

The nuclear factor-kappa B (NF-κB) signaling pathway is a primary regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines and the enzyme cyclooxygenase-2 (COX-2). Many natural polyphenols exert their anti-inflammatory effects by inhibiting the NF-κB pathway. For example, mechanistic studies have shown that PGG inhibits NF-κB activation in macrophages. nih.gov

While it is hypothesized that 1,2,3-TGG may also interact with this pathway, specific studies confirming its impact on NF-κB or COX-2 are not prominent in the literature. The observation that the 1,2,3-isomer has lower anti-inflammatory activity than its 1,3,6-counterpart suggests that its interaction with key components of the NF-κB cascade, such as IκB kinase (IKK), may be less effective due to its specific molecular structure. nih.gov

Interactive Data Table: Investigated Anti-inflammatory Targets of Related Galloylglucoses This table summarizes key molecular targets that have been identified in the anti-inflammatory mechanisms of structurally related compounds. These pathways have not been confirmed for this compound.

| Compound | Target Pathway/Molecule | Effect | Source |

| 1,2,3,4,6-Penta-O-galloyl-β-D-glucose (PGG) | NF-κB | Inhibition of activation | nih.gov |

| IκB kinase (IKK) | Inhibition of activity | nih.gov | |

| COX-2 | Inhibition of expression | nih.gov | |

| 1,3,6-Tri-O-galloyl-β-D-glucose | NF-κB pathway | Modulation | |

| Nitric Oxide (NO) Production | Inhibition |

Antimicrobial Efficacy and Mechanisms

This compound, a member of the gallotannin class of hydrolysable tannins, has demonstrated notable antimicrobial properties. nih.govsmolecule.com These compounds are secondary metabolites in plants, where they contribute to defense mechanisms against pathogens. nih.gov The antimicrobial activity of galloylglucoses, including this compound, is a subject of growing research interest.

Antibacterial Activities Against Specific Pathogens

While specific data for this compound is limited in the provided search results, broader studies on galloylglucoses indicate their potential against various bacteria. For instance, related galloylglucoses like 1,2,3,4,6-penta-O-galloyl-β-d-glucose have shown activity against multidrug-resistant (MDR) strains of Escherichia coli and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values ranging from 2 to 256 µg/mL. nih.govnih.gov These bacteria are classified by the World Health Organization as high-priority pathogens due to increasing resistance to common antibiotics. nih.gov The search for new antimicrobial agents from natural sources like plants is driven by the critical need to address the shortage of novel molecules in the antibiotic development pipeline. nih.gov

Antifungal Activities

Research has highlighted the antifungal potential of galloylglucoses. smolecule.com For example, 1,2,3,4,6-penta-O-galloyl-β-d-glucose (PGG) has demonstrated potent activity against a range of Candida species, including drug-resistant strains of Candida albicans, Candida auris, Candida glabrata, and Candida parapsilosis. nih.govresearchgate.net The MIC values for PGG against these fungal pathogens were found to be in the range of 0.25–8 μg/mL. nih.gov One of the proposed mechanisms for this antifungal action is iron chelation. nih.govresearchgate.net

Role of Protein Binding in Antimicrobial Actions

A key mechanism underlying the antimicrobial effects of tannins, including galloylglucoses, is their ability to bind to proteins. researchgate.net This interaction can disrupt essential microbial processes. Tannins can form complexes with bacterial enzymes and other proteins, leading to their inactivation. researchgate.net They can also bind to the cell membranes of bacteria, causing damage and interfering with metabolism and toxin secretion. researchgate.net The structural characteristics of tannins, such as their molecular weight and flexibility, are important factors in their effectiveness. researchgate.net For instance, the inhibitory activity of some gallotannins on certain enzymes can be diminished in the presence of proteins like bovine serum albumin (BSA), suggesting a non-specific protein binding mechanism. nih.gov

Antiviral Properties and Viral Targets (In Vitro Models)

In addition to their antibacterial and antifungal effects, galloylglucoses have been investigated for their antiviral properties in various in vitro models.

Inhibition of Viral Replication Enzymes (e.g., Integrase, Reverse Transcriptase, Protease)

Several studies have pointed to the ability of galloylglucoses to inhibit key viral enzymes necessary for replication.

HIV-1 Integrase: Galloyl glucoses isolated from Terminalia chebula have been identified as inhibitors of human immunodeficiency virus type 1 (HIV-1) integrase. nih.gov The galloyl moiety is believed to be crucial for this inhibitory activity against the 3'-processing step of the enzyme. nih.gov L-chicoric acid and other dicaffeoylquinic acids have also been shown to inhibit HIV-1 integrase. researchgate.net

HIV-1 Reverse Transcriptase: 1,6-Di-O-galloyl-β-D-glucose has demonstrated inhibitory activity against HIV-1 reverse transcriptase (RT) with a competitive inhibition mechanism with respect to the template primer. medchemexpress.com

Hepatitis B Virus (HBV): 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG) has been shown to inhibit HBV multiplication in cell culture by reducing the level of extracellular HBV DNA. nih.gov

Interference with Viral Entry Mechanisms (e.g., Spike-ACE2 Interaction)

A significant area of antiviral research for galloylglucoses is their ability to block the entry of viruses into host cells.

SARS-CoV-2: 1,2,3,4,6-pentakis-O-galloyl-β-D-glucopyranoside has been shown to block the interaction between the SARS-CoV-2 spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor. nih.gov This compound was found to inhibit the binding of the spike trimer and the receptor-binding domain (RBD) to ACE2 with IC50 values of 22 ± 2 μM and 27 ± 3 μM, respectively. nih.gov It also inhibited the infectivity of a SARS-CoV-2 spike pseudotyped lentivirus in a cellular neutralization assay with an IC50 of 20 ± 2 μM. nih.gov Molecular docking studies suggest that 1,2,3,4,6-Pentagalloyl glucose (PGG) binds to a specific pocket on the spike-RBD. nih.gov

Anti-cancer Activities in Preclinical In Vitro and In Vivo Animal Models

The compound this compound (TGG) and its related polygalloyl glucose derivatives, such as the widely studied 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG), have demonstrated significant anti-cancer activities in a variety of preclinical laboratory and animal studies. nih.govscispace.com These compounds, which are naturally occurring gallotannins found in various medicinal plants, exhibit multifaceted mechanisms of action against cancer cells. nih.govmdpi.com

Induction of Apoptosis and Cell Cycle Arrest (S-phase, G1)

A key mechanism through which polygalloyl glucoses exert their anti-cancer effects is by inducing programmed cell death, or apoptosis, and causing cell cycle arrest in cancer cells.

Studies on PGG have shown its ability to induce caspase-mediated apoptosis in various cancer cell lines. nih.govfrontiersin.org For instance, in multiple myeloma cells, PGG treatment led to a significant increase in Annexin V positive cells, an indicator of apoptosis, and elevated levels of cleaved caspase-3 and caspase 3/7 activity. frontiersin.org Similarly, in breast cancer cells, higher concentrations of PGG induced more significant caspase-mediated apoptosis, particularly in p53-wild type MCF-7 cells. nih.gov

Furthermore, these compounds have been observed to halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. PGG has been shown to induce both S-phase and G1-phase arrest in prostate and breast cancer cells. nih.govnih.gov The S-phase arrest is attributed to the inhibition of DNA replication, as evidenced by the reduced incorporation of 5-bromo-2'-deoxy-uridine (BrdU) into the DNA of treated cells. nih.gov In prostate cancer cells, lower doses of PGG primarily induced S-arrest, while higher doses led to both S- and G1-arrest. nih.gov The G1 arrest has been linked to the downregulation of cyclin D1. nih.gov Notably, these effects on the cell cycle were observed irrespective of the p53 functional status of the cancer cells, suggesting a broad applicability of this mechanism. nih.govnih.gov

A related compound, 1,2,3,6-Tetra-O-galloyl-β-D-glucopyranose (TAGP), has also been shown to induce apoptosis in colon cancer cells, as demonstrated by the activation of caspases 3 and 7. nih.gov

Anti-proliferative Effects on Cancer Cell Lines

Polygalloyl glucoses have demonstrated potent anti-proliferative effects across a range of cancer cell lines in laboratory settings.

PGG has been shown to inhibit the growth of human hepatocellular carcinoma SK-HEP-1 cells, with the growth-inhibitory effect linked to a G0/G1 phase arrest. documentsdelivered.com In multiple myeloma cell lines (RPMI 8226, NCI-H929, and U266B1), PGG exhibited a dose-dependent anti-proliferative effect. frontiersin.org Similarly, PGG inhibited the proliferation of colon cancer cells without affecting normal colon fibroblasts, highlighting a degree of selectivity for cancer cells. nih.gov The anti-proliferative activity of 1,2,3,6-Tetra-O-galloyl-β-D-glucopyranose (TAGP) has also been observed in colon cancer cells. nih.gov

Table 1: Anti-proliferative Effects of PGG on Various Cancer Cell Lines

| Cell Line | Cancer Type | Observed Effects |

| SK-HEP-1 | Human Hepatocellular Carcinoma | Growth inhibition, G0/G1 phase arrest documentsdelivered.com |

| RPMI 8226, NCI-H929, U266B1 | Multiple Myeloma | Dose-dependent growth inhibition frontiersin.org |

| Colon Cancer Cells | Colon Cancer | Decreased proliferation, cytotoxicity nih.gov |

| MCF-7, MDA-MB-231 | Breast Cancer | S-phase and G1-phase arrest nih.gov |

| DU145, LNCaP | Prostate Cancer | S-phase and G1-phase arrest nih.gov |

Anti-angiogenic Potentials

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Polygalloyl glucoses have been shown to possess anti-angiogenic properties.

PGG has been identified as an inhibitor of the binding of vascular endothelial growth factor (VEGF), a key angiogenic molecule, to its receptor. nih.gov This inhibition leads to a blockage of VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) and the formation of capillary-like structures. scispace.comnih.gov In vivo studies using chick chorioallantoic membrane (CAM) and Matrigel plug assays in mice have confirmed that PGG effectively disrupts neovascularization. scispace.com Furthermore, in mice with Lewis lung carcinoma, PGG significantly inhibited tumor angiogenesis. scispace.com

Modulation of Key Cancer-Associated Signaling Pathways

The anti-cancer activities of polygalloyl glucoses are underpinned by their ability to modulate multiple key signaling pathways that are often dysregulated in cancer.

Research has implicated PGG in the modulation of several critical molecular targets. nih.gov These include:

p53: In breast cancer cells with wild-type p53, PGG treatment was associated with the induction of p53 Ser(15) phosphorylation, a key activation step for this tumor suppressor protein. nih.gov

STAT3: Signal transducer and activator of transcription 3 (STAT3) is a protein that promotes cell survival and proliferation. PGG has been identified as a potential modulator of STAT3 signaling. nih.gov

VEGFR1: As mentioned in the anti-angiogenic section, PGG can inhibit the vascular endothelial growth factor receptor 1. nih.gov

AP-1 and SP-1: These are transcription factors involved in cell proliferation and survival, and PGG has been suggested to modulate their activity. nih.gov

Nrf-2: Nuclear factor erythroid 2-related factor 2 (Nrf-2) is a key regulator of the cellular antioxidant response, and its modulation by PGG may contribute to its anti-cancer effects. nih.gov

MMP-9: Matrix metalloproteinase-9 (MMP-9) is involved in tumor invasion and metastasis, and its activity can be influenced by PGG. nih.gov

Additionally, 1,2,3,6-Tetra-O-galloyl-β-D-glucopyranose (TAGP) has been shown to inhibit the Wnt/β-catenin signaling pathway in colon cancer cells by promoting the degradation of β-catenin, leading to a reduction in the levels of its downstream targets, Cyclin D1 and c-Myc. nih.gov

Synergistic Effects with Established Chemotherapeutic Agents

An emerging area of research is the potential for polygalloyl glucoses to enhance the efficacy of existing chemotherapy drugs. While specific studies on this compound are limited, research on PGG has shown interesting interactions.

In multiple myeloma cells, PGG was found to antagonize the cytotoxic effect of the proteasome inhibitor bortezomib. frontiersin.org However, it sensitized these cells to another proteasome inhibitor, MG132, and the MYC inhibitor JQ1 enhanced the cytotoxic effect of bortezomib. frontiersin.org These findings suggest that the combination of PGG with other chemotherapeutic agents needs to be carefully evaluated, as the interactions can be either antagonistic or synergistic depending on the specific drugs involved. frontiersin.org

Anti-diabetic and Metabolic Regulatory Effects (In Vitro and Animal Models)

In addition to their anti-cancer properties, polygalloyl glucoses, including PGG and its analogues, have shown promise in the regulation of glucose metabolism, suggesting potential anti-diabetic effects. nih.govmdpi.com

In vitro and in vivo studies have indicated that PGG and related compounds can improve glucose uptake. nih.gov The anti-diabetic activity of these compounds is an area of ongoing investigation, with research exploring their mechanisms of action in improving metabolic parameters.

Mechanisms of Glucose Uptake Enhancement

The constituent gallic acid of this compound has been shown to play a role in glucose uptake. Studies have demonstrated that gallic acid can induce the translocation of GLUT4, a key glucose transporter protein, to the plasma membrane in 3T3-L1 adipocytes. nih.gov This process is crucial for insulin-mediated glucose transport into muscle and fat cells. The translocation of GLUT4 facilitates the movement of glucose from the bloodstream into the cells, thereby lowering blood glucose levels. nih.gov Interestingly, the mechanism by which gallic acid promotes GLUT4 translocation appears to be independent of the Akt signaling pathway, a central pathway in insulin (B600854) signaling, yet it is sensitive to wortmannin, an inhibitor of phosphoinositide 3-kinases (PI3K). nih.gov

Inhibition of Metabolic Enzymes (e.g., α-glucosidase, α-amylase, 11β-HSD-1, pancreatic lipase)

This compound and its related compounds have demonstrated inhibitory effects on several key metabolic enzymes.

α-Glucosidase and α-Amylase: These enzymes are involved in the digestion of carbohydrates. Their inhibition can slow down the absorption of glucose from the gut, which is a therapeutic strategy for managing postprandial hyperglycemia. nih.gov While specific IC50 values for this compound are not readily available, related gallotannins and other phenolic compounds have shown potent inhibitory activity against both α-glucosidase and α-amylase. nih.govresearchgate.net For instance, the related compound 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) can precipitate human salivary α-amylase. wikipedia.org

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD-1): This enzyme is responsible for converting inactive cortisone (B1669442) to active cortisol, a glucocorticoid that can contribute to metabolic disorders. Inhibition of 11β-HSD-1 is a therapeutic target for conditions like diabetes and obesity. google.com Specific inhibitors of 11β-HSD1 have been shown to attenuate the negative effects of glucocorticoids. nih.gov While direct inhibitory data for this compound on 11β-HSD-1 is limited, the general class of polyphenols is being investigated for such activities.

Pancreatic Lipase: This enzyme is crucial for the digestion of dietary fats. Its inhibition can reduce fat absorption and is a strategy for managing obesity. nih.gov The structurally similar compound, 1,2,3,4,6-penta-O-galloyl-β-d-glucose, has been found to be an active inhibitor of pancreatic lipase, with an IC50 value of 23.2 ± 1.8 μM. nih.gov

Table 1: Inhibitory Activity of Related Compounds on Metabolic Enzymes

| Compound | Enzyme | IC50 Value |

| 1,2,3,4,6-penta-O-galloyl-β-d-glucose | Pancreatic Lipase | 23.2 ± 1.8 μM nih.gov |

Note: Data for this compound was not specifically found. The table presents data for a structurally similar compound.

Impact on Adipocyte Differentiation and Adiposity Development (Animal Models)

Research on the closely related compound, 1,2,3,4,6-penta-O-galloyl-d-glucose (PGG), provides insights into the potential effects on adipocyte differentiation and adiposity. PGG has been shown to interrupt the early lifecycle of adipocytes, the cells that store fat. nih.govnih.gov In animal models of diet-induced obesity, oral administration of β-PGG has been observed to attenuate the development of adiposity and hepatic steatosis (fatty liver). nih.govnih.govqub.ac.uk Specifically, PGG treatment in mice fed a high-fat diet resulted in reduced fat cell hypertrophy. nih.govqub.ac.uk

Enzyme Inhibition Profiles Beyond Direct Biological Activities

Tyrosinase Inhibition and Melanin (B1238610) Biosynthesis Modulation

This compound and its isomers have been investigated for their ability to inhibit tyrosinase, the key enzyme in melanin biosynthesis. Overproduction of melanin can lead to hyperpigmentation disorders.

The related compound, 1,3,6-Tri-O-galloyl-beta-D-glucose, acts as a non-covalent inhibitor of tyrosinase. medchemexpress.commedchemexpress.com It is believed to block the rate-limiting step of melanin synthesis, thereby inhibiting melanin deposition. medchemexpress.commedchemexpress.com Molecular docking studies suggest that it binds to amino acid residues in the active site of tyrosinase. medchemexpress.com While specific IC50 values for this compound are not consistently reported, various natural and synthetic compounds are known to inhibit tyrosinase with a wide range of potencies. nih.govresearchgate.netmdpi.comresearchgate.net

Table 2: Tyrosinase Inhibitory Activity of a Related Compound

| Compound | Enzyme | Inhibition Type |

| 1,3,6-Tri-O-galloyl-beta-D-glucose | Tyrosinase | Non-covalent medchemexpress.commedchemexpress.com |

Structure Activity Relationship Sar Studies of 1,2,3 Tri O Galloyl Beta D Glucose and Its Analogs

Influence of Galloyl Group Number and Position on Biological Activities

The degree of galloylation is a primary factor influencing the biological activities of galloylglucoses. A general trend observed across numerous studies is that an increase in the number of galloyl residues correlates with enhanced biological effects. nih.govnih.gov

Research has consistently shown that the bioactivities of these compounds, including antioxidant and antibacterial effects, tend to increase with a higher number of galloyl groups. nih.govsemanticscholar.org For instance, in assays measuring antioxidant capacity, the activity of galloylglucoses was found to be proportional to the number of galloyl moieties. nih.gov Similarly, when evaluating antibacterial properties against various strains, compounds with a higher degree of galloylation, such as hexa- and hepta-galloylglucopyranoses, demonstrated superior activity compared to those with fewer galloyl groups, like digalloylglucopyranoses. nih.gov

This principle is further exemplified in studies comparing 1,2,3,4,6-penta-O-galloyl-β-D-glucose (PGG) with its analogs having fewer galloyl groups. PGG, being almost fully esterified, generally exhibits the most potent biological activities, including anticancer and enzyme inhibitory effects. nih.gov For example, PGG showed a stronger inhibitory effect on HIV integrase and reverse transcriptase compared to 1,3,6-tri-O-galloyl-β-D-glucose and gallic acid. nih.gov

The position of the galloyl groups on the glucose core also plays a crucial, albeit more complex, role in determining the specific biological activities. The biosynthesis of galloylglucoses in plants follows a position-specific sequence of galloylation, suggesting that the location of these functional groups is not random and is likely linked to their function. maxapress.com While a comprehensive analysis of all possible isomers is challenging, studies comparing different positional isomers of trigalloylglucose have revealed significant differences in their biological effects.

| Compound | Number of Galloyl Groups | Observed Activity Trend | Reference |

|---|---|---|---|

| Mono- and Di-galloylglucoses | 1-2 | Lower antioxidant and antibacterial activity compared to more galloylated analogs. | nih.gov |

| Trigalloylglucoses (general) | 3 | Intermediate activity, with specific effects dependent on isomer configuration. | nih.gov |

| Tetragalloylglucoses (e.g., 1,2,3,6-4GG) | 4 | High biological activity, often comparable to PGG in certain assays like ACE inhibition. | nih.gov |

| Pentagalloylglucose (PGG) | 5 | Generally the most potent activity across various biological assays, including antiviral and anticancer effects. | nih.gov |

Stereochemical Considerations and Conformational Flexibility in Bioactivity

Stereochemistry is a critical factor that governs the biological activity of chiral molecules like 1,2,3-tri-O-galloyl-beta-D-glucose. nih.gov The spatial arrangement of the galloyl groups and the conformation of the central glucose ring dictate how the molecule interacts with specific biological targets such as enzymes and receptors.

The anomeric configuration at the C-1 position of the glucose core (α vs. β) is a key stereochemical feature. Studies comparing the α and β anomers of PGG have demonstrated significant differences in their biological effects. For example, in a study on human mesenchymal stem cells (hMSCs), β-PGG was found to have a greater inhibitory effect on cell viability than α-PGG. nih.govfrontiersin.org This highlights that the orientation of the galloyl group at the anomeric center can profoundly impact biological outcomes. The β-anomer is the more common form found in nature. nih.gov

The conformational flexibility of the molecule, which includes the orientation of the galloyl groups relative to the glucose core, is also paramount. The relatively free rotation around the ester linkages allows the galloyl groups to adopt various spatial arrangements. This flexibility enables the molecule to adapt its shape to fit into the binding sites of different proteins. Compared to more rigid molecules, the flexibility of galloylglucoses might be advantageous for interacting with a wider range of biological targets. maxapress.com

Comparative Analysis with Other Galloylglucoses (e.g., PGG, other tri-galloyl isomers)

The biological activity of this compound is best understood when compared with its close structural relatives, such as its isomers and the more extensively studied 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG).

When compared to PGG, which has five galloyl groups, this compound generally exhibits lower potency in many biological assays. The higher number of galloyl groups in PGG often leads to enhanced activity, a trend that is attributed to the increased number of phenolic hydroxyl groups available for interaction. nih.gov For example, in studies on anti-HIV activity, PGG demonstrated stronger inhibition of key viral enzymes than 1,3,6-tri-O-galloyl-β-D-glucose. nih.gov Similarly, for antioxidant activity based on lipid peroxidation, the efficacy generally follows the order of PGG > tetragalloylglucose > trigalloylglucose. nih.gov

However, the comparison among isomers of trigalloylglucose reveals that the specific positioning of the three galloyl groups is a critical determinant of activity. Research has shown that different trigalloylglucose isomers can have markedly different biological effects. For instance, one study found that the 1,3,6-tri-O-galloyl isomer exhibits higher anti-inflammatory activity than the 1,2,3-tri-O-galloyl variant. This suggests that the spatial arrangement of the galloyl groups in the 1,3,6-isomer allows for more effective interaction with targets in inflammatory pathways, such as NF-κB and α-glucosidase.

In contrast, a study on the antioxidant capacity of another isomer, 1,4,6-tri-O-galloyl-β-D-glucopyranose, found it to be a powerful antioxidant, with a potency similar to the well-known antioxidant epigallocatechin gallate (EGCG). maxapress.com This indicates that while the number of galloyl groups is important, their specific placement can fine-tune the molecule's activity for specific biological functions.

| Compound | Key Structural Difference from 1,2,3-TGG | Comparative Biological Activity | Reference |

|---|---|---|---|

| 1,3,6-Tri-O-galloyl-β-D-glucose | Isomer (different galloyl positions) | Shows higher anti-inflammatory and antidiabetic activity. | |

| 1,4,6-Tri-O-galloyl-β-D-glucose | Isomer (different galloyl positions) | Demonstrates high antioxidant capacity, similar to EGCG. | maxapress.com |

| 1,2,3,6-Tetra-O-galloyl-β-D-glucose (4GG) | Contains one additional galloyl group | Exhibits stronger activity in some assays, such as ACE inhibition. | nih.gov |

| 1,2,3,4,6-Penta-O-galloyl-β-D-glucose (PGG) | Contains two additional galloyl groups | Generally more potent across a wide range of activities, including antiviral and anticancer effects. | nih.gov |

Computational Chemistry and Molecular Docking for Ligand-Target Interactions

Computational chemistry and molecular docking are powerful tools for elucidating the interactions between small molecules like this compound and their biological targets at an atomic level. chemmethod.com These in silico methods allow for the prediction of binding affinities and the visualization of binding modes, providing insights into the structural basis of biological activity.

While specific molecular docking studies on this compound are not widely available in the literature, extensive research on its close analog, 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG), offers valuable insights that are likely applicable to some extent. Molecular docking studies with PGG have been conducted on a variety of protein targets implicated in cancer and inflammation.

For example, in studies related to cancer, PGG has been docked with anti-apoptotic proteins from the Bcl-2 family. These simulations revealed that PGG could fit into the binding pockets of proteins like Bcl-2 and Bcl-xL, forming multiple hydrogen bonds and exhibiting favorable binding energies, suggesting a potential mechanism for its pro-apoptotic effects. semanticscholar.org In one such study, the docking of PGG with Bcl-2 showed a binding energy of -8.6 kcal/mol, indicating a strong and stable interaction. semanticscholar.org

Similarly, in the context of inflammation, PGG has been investigated as an inhibitor of various signaling proteins. Molecular docking studies have shown that PGG can bind to the ATP-binding site of TGF-β-activated kinase 1 (TAK1), a key enzyme in inflammatory signaling pathways. dntb.gov.uaresearchgate.net This binding is predicted to inhibit the kinase activity of TAK1, thereby suppressing downstream inflammatory responses. dntb.gov.uaresearchgate.net

Although these findings are for PGG, they underscore the general principles that likely govern the interactions of this compound. The three galloyl groups of this compound provide multiple hydrogen bond donors and acceptors, as well as aromatic rings for π-π stacking interactions, which are crucial for binding to protein targets. The specific arrangement of the galloyl groups in the 1,2,3-positions would create a unique three-dimensional pharmacophore, leading to specific interactions and binding affinities with its targets. Future computational studies focusing specifically on this compound are needed to delineate its precise binding modes and to compare its interaction profiles with those of its isomers and PGG.

| Compound | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interactions | Reference |

|---|---|---|---|---|

| PGG | Bcl-2 | -8.6 | Formation of six hydrogen bonds. | semanticscholar.org |

| PGG | Bcl-xL | -7.0 | Formation of three hydrogen bonds. | semanticscholar.org |

| PGG | Caspase-3 | -7.5 | Formation of three hydrogen bonds. | semanticscholar.org |

| PGG | TAK1 | Not specified | Occupies the ATP-binding site at C174. | dntb.gov.uaresearchgate.net |

| 1,3,6-Tri-O-galloyl-β-D-glucose | Tyrosinase | -9.91 | Forms hydrogen bonds with Asp-186 and Asp-197. |

Pharmacokinetic and Metabolic Fate of 1,2,3 Tri O Galloyl Beta D Glucose Preclinical Models

Absorption and Distribution Studies in Animal Models

It is generally accepted that hydrolysable tannins can be partially absorbed in the small intestine nih.gov. However, their bioavailability is often low due to their molecular size and potential for binding to proteins and other dietary components in the gastrointestinal tract nih.govresearchgate.net.

Once absorbed, the distribution of gallotannin metabolites has been observed in various tissues. While specific data for 1,2,3-Tri-O-galloyl-beta-D-glucose is absent, studies on other polyphenols, such as quercetin (B1663063), have shown wide distribution in rats, with the highest concentrations found in the lungs and lower concentrations in the brain, white fat, and spleen researchgate.net. In a short-term study with pigs, the liver and kidneys showed high concentrations of quercetin and its metabolites researchgate.net. It is plausible that the metabolites of this compound would follow a similar pattern of distribution, concentrating in organs responsible for metabolism and excretion.

Biotransformation Pathways and Metabolite Identification (e.g., Hydrolysis Products)

The biotransformation of hydrolysable tannins, including this compound, is a critical determinant of their biological activity and fate in the body. The primary pathway for metabolism involves the hydrolysis of the ester bonds linking the galloyl moieties to the glucose core nih.govnih.gov. This process is largely carried out by the gut microbiota, which possess enzymes such as tannase (B8822749) capable of cleaving these bonds nih.govwikipedia.org.

Upon hydrolysis, this compound is expected to yield gallic acid and glucose. Gallic acid is the primary and most studied metabolite of gallotannins researchgate.netnih.gov. Further metabolism of gallic acid occurs in the body. In rats, orally administered gallic acid is extensively metabolized, with 4-O-methyl gallic acid being identified as the main metabolite in peripheral blood and urine nih.gov. Another identified metabolite resulting from decarboxylation is pyrogallol (B1678534) researchgate.net.

The metabolic cascade can be summarized as follows:

Hydrolysis: this compound is broken down into gallic acid and glucose by gut microbiota.

Methylation: Gallic acid is methylated to form 4-O-methyl gallic acid.

Decarboxylation: Gallic acid can also be decarboxylated to form pyrogallol.

The table below details the key metabolites identified from the biotransformation of related gallotannins.

| Parent Compound (General) | Primary Hydrolysis Product | Key Metabolites |

| Hydrolysable Tannins | Gallic Acid | 4-O-methyl gallic acid, Pyrogallol |

Elimination Profiles

The elimination of this compound and its metabolites from the body primarily occurs through the kidneys and is excreted in the urine nih.gov. Studies on the oral administration of gallic acid in rats have demonstrated that a significant portion is excreted as its methylated metabolite, 4-O-methyl gallic acid nih.gov. The ratio of 4-O-methyl gallic acid to the total gallic acid metabolites in rat urine was found to be between 0.55 and 0.76, indicating that a considerable amount of gallic acid is also excreted unmetabolized nih.gov. After oral administration, gallic acid was detectable in the blood for up to 6 hours nih.gov.

The cumulative urinary excretion of gallotannin metabolites has been shown to increase with continuous intake, as observed in a human study with mango consumption, which is rich in gallotannins nih.gov. This suggests that with repeated exposure, the body's capacity to metabolize and eliminate these compounds can be enhanced.

Challenges in Pharmacokinetic Characterization in Preclinical Settings

The pharmacokinetic characterization of this compound in preclinical settings is fraught with several challenges, which contribute to the scarcity of specific data.

Complexity of the Compound and its Metabolites: Hydrolysable tannins are a diverse group of molecules, and their metabolites are numerous nih.govresearchgate.net. The parent compound itself, this compound, may undergo partial or complete hydrolysis, leading to a complex mixture of mono-, di-, and tri-galloyl glucose esters, in addition to free gallic acid and its subsequent metabolites in biological fluids.

Analytical Difficulties: The accurate measurement of acyl glucuronides, which are structurally related to galloyl-glucose esters, presents significant bioanalytical challenges. These compounds can be unstable in biological matrices and may undergo hydrolysis or intramolecular migration during sample collection, storage, and analysis, leading to inaccurate quantification nih.gov.

Influence of Gut Microbiota: The composition and activity of the gut microbiota vary significantly between individuals and animal species, and even within the same individual over time. Since the gut microbiota plays a crucial role in the initial hydrolysis of gallotannins, this variability can lead to significant differences in pharmacokinetic profiles between subjects nih.gov.

Interaction with Matrix Components: Tannins are known to bind to proteins and other macromolecules nih.gov. This interaction can affect their absorption, distribution, and elimination, as well as complicate their extraction and analysis from biological samples.

These challenges highlight the need for the development of advanced and robust analytical methods and carefully designed preclinical studies to better understand the pharmacokinetic fate of this compound and other hydrolysable tannins.

Emerging Research Areas and Future Perspectives for 1,2,3 Tri O Galloyl Beta D Glucose

Advanced Bioproduction Strategies (e.g., Metabolic Engineering, Biotechnological Production)

The conventional method of obtaining 1,2,3-TGG and other gallotannins relies on extraction from plant sources. However, this approach is often limited by low yields and the presence of complex mixtures that require extensive purification. To overcome these challenges, researchers are exploring advanced bioproduction strategies, including metabolic engineering and biotechnological production.

Metabolic engineering of microorganisms presents a promising avenue for the high-yield production of specific gallotannins. The biosynthesis of gallotannins begins with the formation of β-glucogallin from UDP-glucose and gallic acid, a reaction catalyzed by gallate 1-beta-glucosyltransferase. wikipedia.org This initial step is a critical target for metabolic engineering efforts. By introducing and optimizing the expression of genes encoding the necessary enzymes in microbial hosts, it is possible to create cellular factories for the targeted synthesis of 1,2,3-TGG.

Biotechnological production through microbial fermentation is another key area of development. While much of the current research focuses on the production of gallic acid through the microbial hydrolysis of tannic acid, these processes lay the groundwork for producing more complex gallotannins. researchgate.netnih.govresearchgate.net Fungi, particularly from the genus Aspergillus, have been extensively studied for their ability to produce tannase (B8822749), an enzyme that hydrolyzes the ester bonds in gallotannins. nih.govresearchgate.net Future research will likely focus on engineering these or other microorganisms to perform the reverse reaction—the specific esterification of a glucose core to produce 1,2,3-TGG and other defined galloylglucoses.

These biotechnological approaches offer several advantages over traditional extraction, including the potential for higher purity, greater scalability, and more sustainable production methods.

Application in Functional Food and Nutraceutical Development

The inherent biological activities of 1,2,3-TGG make it a prime candidate for incorporation into functional foods and nutraceuticals. Its recognized antioxidant and anti-inflammatory properties are of particular interest in the development of products aimed at promoting health and preventing chronic diseases. medchemexpress.com

The antioxidant capacity of gallotannins is well-documented and is a key driver for their use in the food industry. frontiersin.org As a gallotannin, 1,2,3-TGG can contribute to the preservation of food products by preventing oxidative spoilage. Beyond preservation, its potential to confer health benefits when consumed is a significant area of emerging research. The development of functional beverages, enriched food products, and dietary supplements containing 1,2,3-TGG is a foreseeable trend.